molecular formula C14H26ClN B3055310 1-(1-Aminobutyl)adamantane hydrochloride CAS No. 63872-79-7

1-(1-Aminobutyl)adamantane hydrochloride

Cat. No.: B3055310
CAS No.: 63872-79-7
M. Wt: 243.81 g/mol
InChI Key: IPFHDIALVIBPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Aminobutyl)adamantane hydrochloride is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique polycyclic cage structure, which imparts significant stability and rigidity to the molecule

Preparation Methods

The synthesis of 1-(1-Aminobutyl)adamantane hydrochloride typically involves multiple steps. One common method starts with the bromination of adamantane to form 1-bromoadamantane. This intermediate is then reacted with butylamine under specific conditions to yield 1-(1-Aminobutyl)adamantane. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid. Industrial production methods often optimize these steps to increase yield and reduce the use of toxic reagents .

Chemical Reactions Analysis

1-(1-Aminobutyl)adamantane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1-Aminobutyl)adamantane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Aminobutyl)adamantane hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating neurotransmitter release or inhibiting viral replication. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(1-Aminobutyl)adamantane hydrochloride can be compared with other adamantane derivatives such as:

    1-Aminoadamantane hydrochloride: Known for its antiviral and antiparkinsonian properties.

    1-Methyl-1-adamantane methylamine hydrochloride: Another antiviral compound with a similar structure.

    1-Adamantanamine hydrochloride: Used in medicinal chemistry for its stability and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can impart different chemical and biological properties compared to other adamantane derivatives .

Properties

IUPAC Name

1-(1-adamantyl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N.ClH/c1-2-3-13(15)14-7-10-4-11(8-14)6-12(5-10)9-14;/h10-13H,2-9,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFHDIALVIBPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C12CC3CC(C1)CC(C3)C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80980659
Record name 1-(Adamantan-1-yl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80980659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63872-79-7
Record name Adamantane, 1-(1-aminobutyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063872797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Adamantan-1-yl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80980659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Aminobutyl)adamantane hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1-Aminobutyl)adamantane hydrochloride
Reactant of Route 3
1-(1-Aminobutyl)adamantane hydrochloride
Reactant of Route 4
1-(1-Aminobutyl)adamantane hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(1-Aminobutyl)adamantane hydrochloride
Reactant of Route 6
1-(1-Aminobutyl)adamantane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.